molecular formula C24H18Cl2O5 B11152161 (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11152161
M. Wt: 457.3 g/mol
InChI Key: OCPVIFYTZWRGCE-JJFYIABZSA-N
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Description

The compound “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorobenzyl and dimethoxybenzylidene groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

    Formation of the Dimethoxybenzylidene Group: The dimethoxybenzylidene group can be formed through condensation reactions involving 2,3-dimethoxybenzaldehyde and an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the benzofuran core to dihydrobenzofuran derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl and benzofuran positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrobenzofuran derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural features.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, based on its chemical structure.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores, such as 2-benzylbenzofuran.

    Dichlorobenzyl Compounds: Compounds containing the 2,6-dichlorobenzyl group, such as 2,6-dichlorobenzyl alcohol.

    Dimethoxybenzylidene Compounds: Compounds with the dimethoxybenzylidene group, such as 2,3-dimethoxybenzylideneacetone.

Uniqueness

The uniqueness of “(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H18Cl2O5

Molecular Weight

457.3 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(2,3-dimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C24H18Cl2O5/c1-28-20-8-3-5-14(24(20)29-2)11-22-23(27)16-10-9-15(12-21(16)31-22)30-13-17-18(25)6-4-7-19(17)26/h3-12H,13H2,1-2H3/b22-11-

InChI Key

OCPVIFYTZWRGCE-JJFYIABZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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